REACTION_CXSMILES
|
[N+:1]([NH:4][C:5]([NH2:7])=[NH:6])([O-:3])=[O:2].C[O-].[Na+].[CH:11]([CH:13]([CH2:19][C:20]1[CH:21]=[N:22][C:23]([O:26][CH3:27])=[CH:24][CH:25]=1)[C:14](OCC)=O)=[O:12]>CO>[N+:1]([NH:4][C:5]1[NH:7][C:11](=[O:12])[C:13]([CH2:19][C:20]2[CH:21]=[N:22][C:23]([O:26][CH3:27])=[CH:24][CH:25]=2)=[CH:14][N:6]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
Name
|
sodium methoxide
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OCC)CC=1C=NC(=CC1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 34 hours
|
Duration
|
34 h
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with chloroform (
|
Type
|
CUSTOM
|
Details
|
the solid which precipitated out
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |